

Application Note: Quantification of N-isopropylamphetamine in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: *Isopropylamphetamine*

Cat. No.: *B12803118*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **N-isopropylamphetamine** in biological matrices such as plasma, serum, and urine. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for use in forensic toxicology, clinical research, and pharmacokinetic studies.

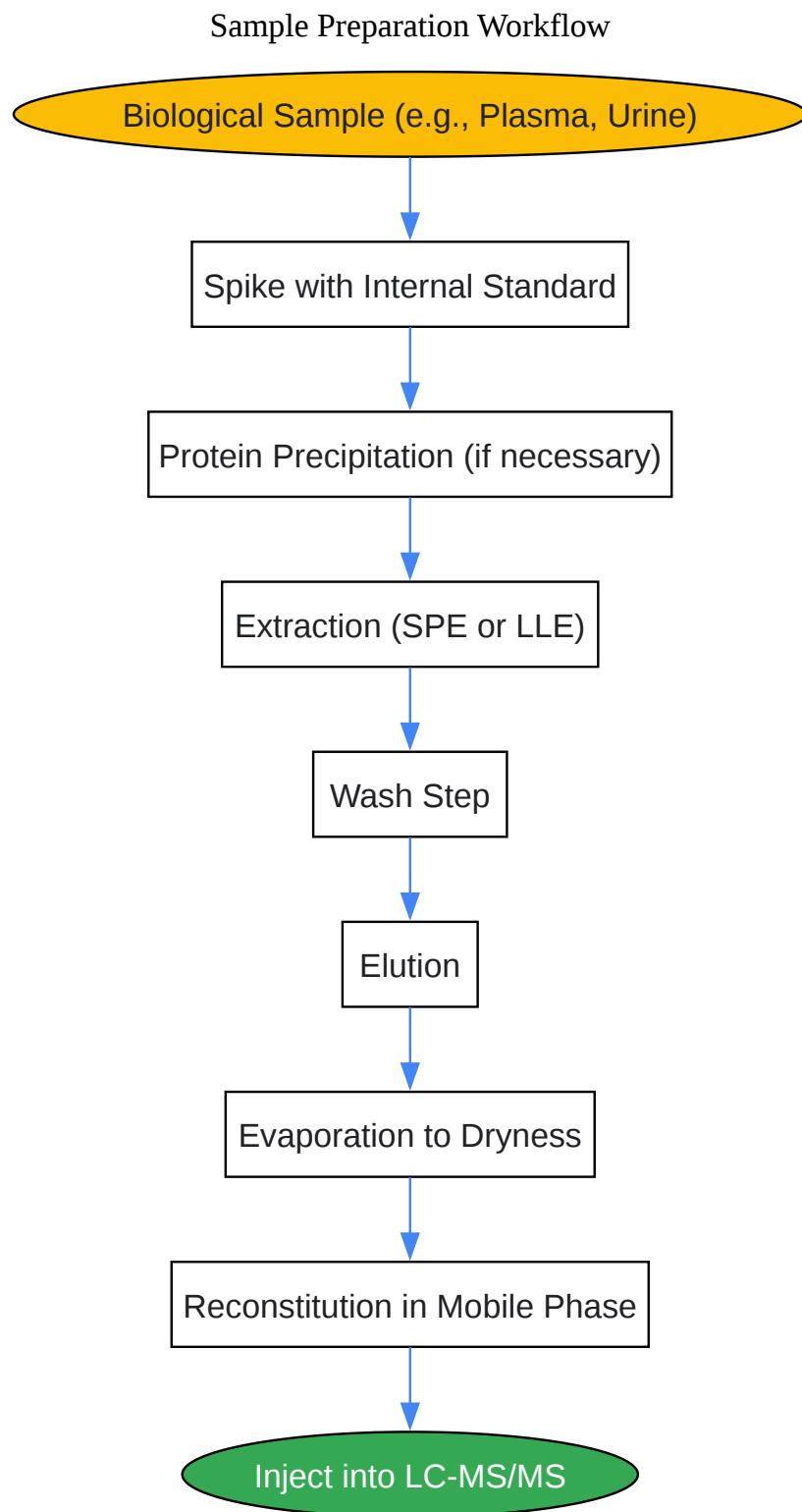
Introduction

N-isopropylamphetamine is a psychostimulant of the substituted amphetamine class.^[1] Accurate and reliable quantification of **N-isopropylamphetamine** is essential for forensic investigations, clinical toxicology, and research purposes. This LC-MS/MS method provides a robust and high-throughput approach for the selective determination of **N-isopropylamphetamine** in complex biological samples. The method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.

Experimental

- **N-isopropylamphetamine** reference standard
- **N-isopropylamphetamine-d5** (or other suitable isotopic-labeled internal standard)
- HPLC-grade methanol, acetonitrile, and water
- LC-MS grade formic acid
- Drug-free human plasma/serum/urine
- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or liquid-liquid extraction (LLE) solvents (e.g., n-butyl chloride)[2][3]
- A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data acquisition and processing software.

A streamlined sample preparation workflow is crucial for accurate and reproducible results. The following diagram illustrates the key steps in the sample preparation process.



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A brief, descriptive caption: Experimental workflow for sample preparation.

Protocol for Solid-Phase Extraction (SPE):[\[3\]](#)

- To 250 μ L of the biological sample (e.g., urine), add 25 μ L of the internal standard solution.[\[3\]](#)
- Add 250 μ L of 50 mM phosphate buffer (pH 6) to the sample before loading it onto the SPE column.[\[3\]](#)
- Condition the SPE cartridge (e.g., mixed-mode cation exchange) as per the manufacturer's instructions.
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 100 mM sodium acetate (pH 5), followed by a second wash with 1 mL of methanol.[\[3\]](#)
- Dry the SPE cartridge under a full vacuum for 10 minutes.[\[3\]](#)
- Elute the analytes with 500 μ L of a mixture of ethyl acetate, isopropyl alcohol, and ammonium hydroxide (70:20:10 v/v/v).[\[3\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C.[\[3\]](#)
- Reconstitute the residue in 250 μ L of the mobile phase.[\[3\]](#)

Protocol for Liquid-Liquid Extraction (LLE):[\[2\]](#)

- To 0.5 mL of the biological sample, add 50 μ L of the working internal standard solution.[\[2\]](#)
- Briefly vortex and let the tubes stand for 5 minutes.[\[2\]](#)
- Add 2 mL of sodium borate solution and 4 mL of n-butyl chloride.[\[2\]](#)
- Cap the tubes and mix on a rotary mixer for 20 minutes.[\[2\]](#)
- Centrifuge for 10 minutes at 3500 rpm.[\[2\]](#)
- Transfer the organic layer (n-butyl chloride) to a clean tube.[\[2\]](#)
- Add 100 μ L of 1% HCl in methanol to the organic extract.[\[2\]](#)

- Evaporate the extract to dryness at 40°C.[\[2\]](#)
- Reconstitute the residue with 100 µL of 0.1% formic acid in water.[\[2\]](#)

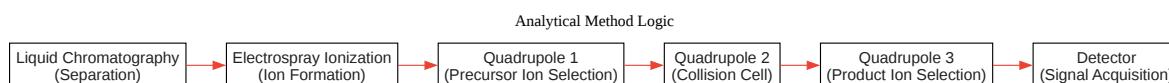
The following table summarizes the optimized liquid chromatography conditions for the separation of **N-isopropylamphetamine**.

Parameter	Condition
Column	C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 x 100 mm, 2.7 µm) [4]
Mobile Phase A	0.1% Formic acid in water [2][4]
Mobile Phase B	Acetonitrile [2][4]
Flow Rate	0.40 mL/min [4]
Injection Volume	5 - 20 µL [2][4]
Column Temperature	40 °C [4]
Gradient	A gradient elution may be optimized to ensure separation from potential interferences. An isocratic elution with 80% acetonitrile and 20% 20 mM ammonium acetate with 0.1% formic acid has also been reported to be effective. [4]

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of **N-isopropylamphetamine**.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
Ion Spray Voltage	5500 V[4]
Source Temperature	600 °C[4]
Ion Source Gas 1	65 psi[4]
Ion Source Gas 2	65 psi[4]
Curtain Gas	15 psi[4]
MRM Transitions	Precursor Ion (Q1): m/z 150; Product Ions (Q3): m/z 91, m/z 58 (based on N-isopropylbenzylamine isomer)[4]

The logical relationship between the analytical components is depicted in the following diagram.



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A brief, descriptive caption: Logical flow of the LC-MS/MS system.

Results and Discussion

The developed LC-MS/MS method was validated for its performance characteristics. The following tables summarize the quantitative data obtained from method validation studies, adapted from similar amphetamine-related compounds.[4][5]

Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	0.5 - 50 ng/mL ^[4]
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.1 ng/mL ^[4]
Limit of Quantification (LOQ)	0.3 ng/mL ^[4]

Table 2: Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)
Low	2.0	< 15%	< 15%	< 20%
Medium	10.0	< 15%	< 15%	< 20%
High	20.0	< 15%	< 15%	< 20%

Data adapted
from a study on a
structural isomer.
[\[4\]](#)

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the quantification of **N-isopropylamphetamine** in biological matrices. The method demonstrates excellent linearity, low limits of detection and quantification, and acceptable accuracy and precision. The detailed protocol can be readily implemented in analytical laboratories for routine analysis.

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